N-Ethenylbenzamide
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Overview
Description
N-Ethenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of N-Ethenylbenzamide is not well understood. However, it is believed to act as a Michael acceptor and react with various nucleophiles in the body.
Biochemical And Physiological Effects
N-Ethenylbenzamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
N-Ethenylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively inexpensive compared to other compounds used in research. However, its limitations include its low solubility in water and its limited stability in solution.
Future Directions
There are several future directions for research on N-Ethenylbenzamide. One direction is to study its mechanism of action and its interactions with various nucleophiles in the body. Another direction is to explore its potential applications in drug synthesis and polymer chemistry. Finally, research can be conducted to improve the yield and stability of N-Ethenylbenzamide in solution.
Conclusion:
In conclusion, N-Ethenylbenzamide is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. While its mechanism of action and physiological effects are not well understood, research in this area can lead to new discoveries and applications. The future directions for research on N-Ethenylbenzamide are numerous, and its potential for use in drug synthesis and polymer chemistry is promising.
Synthesis Methods
The synthesis of N-Ethenylbenzamide is a two-step process. The first step involves the reaction of benzoyl chloride with sodium ethoxide to form sodium benzylate. The second step involves the reaction of sodium benzylate with acrylonitrile to form N-Ethenylbenzamide. The yield of this process is around 60%.
Scientific Research Applications
N-Ethenylbenzamide has various applications in scientific research. It is used in the synthesis of various compounds such as N-phenylacrylamide, which is used in the synthesis of various drugs. It is also used in the synthesis of various polymers and resins.
properties
IUPAC Name |
N-ethenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLDCMPNOQBZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498353 |
Source
|
Record name | N-Ethenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethenylbenzamide | |
CAS RN |
13313-25-2 |
Source
|
Record name | N-Ethenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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